N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It includes a tetrazol group (a five-membered ring containing four nitrogen atoms), a phenyl group (a six-membered aromatic ring), a propanamide group (a three-carbon chain ending in a carboxamide), and a methoxyethyl group (an ether group attached to an ethyl chain). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the tetrazol group could participate in reactions with acids or bases, the phenyl group could undergo electrophilic aromatic substitution, and the propanamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be determined through experimental analysis .Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with complex structures, including those with tetrazole and propanamide groups, are frequently explored for their potential antibacterial and antifungal activities. For instance, derivatives synthesized from similar compounds have demonstrated significant antimicrobial properties, suggesting that our compound of interest could serve as a basis for developing new antibacterial and antifungal agents (Zala, Dave, & Undavia, 2015).
Anticancer Activity
Structurally complex compounds, especially those containing propanamide, have been evaluated for their anticancer activities. Novel derivatives have shown promising results against various cancer cell lines, indicating the potential of such compounds in anticancer drug development. This suggests that research into N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide could uncover new anticancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Anti-Inflammatory Agents
Research into compounds with methoxy, propanamide, and tetrazole groups has also extended into anti-inflammatory applications. Synthesis and evaluation of novel compounds have led to the discovery of potential anti-inflammatory agents, hinting at the utility of investigating our compound for similar therapeutic effects (Thabet, Helal, Salem, & Abdelaal, 2011).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated. Without specific information on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, structure, reactivity, and potential applications. This could include studies on its interactions with biological systems, its potential use as a pharmaceutical compound, or its behavior in environmental systems .
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKUHBZGFFDFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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